Bisandrographolide A

Catalog No.
S1540882
CAS No.
160498-00-0
M.F
C40H56O8
M. Wt
664.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisandrographolide A

CAS Number

160498-00-0

Product Name

Bisandrographolide A

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1

InChI Key

WQHWOZANSOUSAY-LZBAHHAZSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Synonyms

Bisandrographolide A

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Bisandrographolide is a naturally occurring labdane diterpenoid found in the plant Andrographis paniculata, commonly known as green chiretta or king of bitters []. This plant has a long history of use in traditional Ayurvedic and Chinese medicine for various ailments. Scientific research is now exploring the potential therapeutic applications of Bisandrographolide for a range of conditions.

Anti-inflammatory Properties

One of the most promising areas of research for Bisandrographolide is its potential anti-inflammatory properties. Studies have shown that Bisandrographolide may help to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins []. This suggests that Bisandrographolide could be beneficial for treating conditions like arthritis, inflammatory bowel disease, and asthma.

Antiviral Activity

Bisandrographolide has also been shown to exhibit antiviral activity against a variety of viruses, including influenza A and B viruses, respiratory syncytial virus (RSV), and dengue virus [, , ]. The exact mechanisms by which Bisandrographolide exerts its antiviral effects are still being investigated, but it is believed to interfere with viral replication. This research holds promise for the development of new antiviral therapies.

Other Potential Applications

In addition to its anti-inflammatory and antiviral properties, Bisandrographolide is also being investigated for its potential applications in other areas, including:

  • Cancer: Some studies suggest that Bisandrographolide may have anti-cancer properties, but more research is needed to confirm these findings [].
  • Diabetes: Bisandrographolide may help to improve blood sugar control [].
  • Neurodegenerative diseases: Bisandrographolide may have neuroprotective effects and could potentially be beneficial for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

Bisandrographolide A is a natural diterpenoid compound extracted from Andrographis paniculata, a medicinal herb known for its various therapeutic properties. This compound is characterized by its unique molecular structure, which includes a dimeric form of andrographolide, contributing to its biological activities. Bisandrographolide A has garnered attention for its potential pharmacological effects, particularly in the modulation of ion channels and anti-inflammatory responses.

  • Bisandrographolide A has been shown to activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels [, ]. TRPV4 channels are ion channels involved in various physiological processes, including inflammation, immune function, and blood pressure regulation [].
  • BAA activation of TRPV4 channels is believed to contribute to the anti-inflammatory and vasodilatory effects observed with Andrographis paniculata extracts [].
  • Further research is needed to fully understand the mechanism of action of BAA and its interaction with other cellular pathways.
  • Information on the specific toxicity of Bisandrographolide A is limited. However, Andrographis paniculata extracts containing BAA are generally considered safe when used at recommended doses [].
  • High doses of Andrographis paniculata extracts may cause gastrointestinal side effects like diarrhea and nausea [].
  • More research is needed to definitively assess the safety profile of isolated Bisandrographolide A.
Typical of diterpenoids. Its reactivity is primarily due to the presence of hydroxyl groups and the lactone structure, which can participate in nucleophilic attacks and esterification reactions. The compound is also known to activate transient receptor potential vanilloid 4 channels, influencing calcium ion influx into cells, which is crucial for various physiological processes .

The biological activities of Bisandrographolide A are notable. It has been shown to activate TRPV4 channels, leading to an increase in intracellular calcium levels, which plays a role in various cellular functions . Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases . Its cytotoxic effects on cancer cell lines further highlight its potential as an anticancer agent .

The synthesis of Bisandrographolide A can be achieved through various methods, including extraction from Andrographis paniculata or synthetic organic chemistry routes. The extraction involves solvent extraction techniques followed by chromatographic methods to isolate the compound. Synthetic approaches may involve the construction of the dimeric structure through coupling reactions between simpler diterpenoids or their derivatives .

Bisandrographolide A has several applications in pharmacology and medicine:

  • Anti-inflammatory treatments: Due to its ability to modulate inflammatory pathways.
  • Cancer therapy: Its cytotoxic properties make it a candidate for further development in cancer treatments.
  • Neuroscience: As an activator of TRPV4 channels, it may have implications in pain management and neuroprotection .

Interaction studies have revealed that Bisandrographolide A can bind to specific proteins such as CD81, affecting their function. This interaction may contribute to its biological effects, particularly in immune modulation and cellular signaling pathways . Additionally, studies indicate potential herb-drug interactions when used alongside conventional medications, necessitating careful consideration in therapeutic contexts .

Several compounds share structural and functional similarities with Bisandrographolide A. Here are some notable examples:

Compound NameStructure TypeBiological Activity
AndrographolideDiterpenoidAnti-inflammatory, anticancer
14-deoxyandrographolideDiterpenoidVasorelaxation, cytotoxic effects
NeoandrographolideDiterpenoidHepatoprotective, anti-inflammatory
Bisandrographolide CDimeric diterpenoidActivates TRPV1 channels

Uniqueness of Bisandrographolide A: Unlike other compounds such as andrographolide or its derivatives, Bisandrographolide A's unique dimeric structure allows for distinct receptor interactions and potentially enhanced biological activity. Its specific action on TRPV4 channels sets it apart from other similar compounds that may target different pathways or receptors .

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Bisandrographolide

Dates

Last modified: 08-15-2023

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